molecular formula C17H21Cl2NO3 B593021 2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride CAS No. 1539266-20-0

2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride

Cat. No.: B593021
CAS No.: 1539266-20-0
M. Wt: 358.3 g/mol
InChI Key: AGSWPCDXODCJBI-UHFFFAOYSA-N
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Description

25C-NBOH (hydrochloride) is a derivative of the phenethylamine-derived hallucinogen 2C-C. It is known for its potent hallucinogenic properties and is structurally similar to 25C-NBOMe. The compound has been sold as a designer drug and has a high affinity for serotonin receptors, particularly the 5-HT2A receptor .

Mechanism of Action

Target of Action

The primary target of 25C-NBOH (hydrochloride) is the serotonin 2A receptor (5-HT2A receptor) . This receptor is a subtype of the serotonin receptor, which plays a key role in the function and distribution of serotonin in the brain .

Mode of Action

25C-NBOH (hydrochloride) acts as a potent agonist at the 5-HT2A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 25C-NBOH (hydrochloride) binds to the 5-HT2A receptor, triggering a response .

Biochemical Pathways

Upon binding to the 5-HT2A receptor, 25C-NBOH (hydrochloride) stimulates monoamine receptor activity while inhibiting the re-uptake of serotonin . This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonin signaling .

Pharmacokinetics

It is known that the compound undergoes degradation under routine gas chromatography (gc) conditions .

Result of Action

The result of 25C-NBOH (hydrochloride)'s action is a potent hallucinogenic effect . This is due to its interaction with the 5-HT2A receptor, which is known to be involved in cognitive processes in the prefrontal cortex, including working memory, attention, and cognitive flexibility .

Action Environment

The action, efficacy, and stability of 25C-NBOH (hydrochloride) can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH conditions . Additionally, individual factors such as the user’s metabolic rate and the presence of other substances can also influence the compound’s effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25C-NBOH (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with 2C-C (2,5-dimethoxy-4-chlorophenethylamine).

    N-Benzylation: The 2C-C is reacted with 2-hydroxybenzyl chloride in the presence of a base such as potassium carbonate to form the N-benzylated intermediate.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 25C-NBOH (hydrochloride) are not well-documented due to its classification as a designer drug and its restricted legal status in many countries. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

25C-NBOH (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

25C-NBOH (hydrochloride) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    25C-NBOMe: Structurally similar to 25C-NBOH, with a methoxy group instead of a hydroxy group on the benzyl moiety.

    25I-NBOH: Similar structure but with an iodine atom instead of a chlorine atom.

    25B-NBOH: Similar structure but with a bromine atom instead of a chlorine atom.

    25E-NBOH: Similar structure but with an ethyl group instead of a chlorine atom.

Uniqueness

25C-NBOH (hydrochloride) is unique due to its specific substitution pattern, which confers distinct binding affinities and functional activities at serotonin receptors. Its high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes .

Properties

IUPAC Name

2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSWPCDXODCJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346409
Record name 25C-NBOH hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539266-20-0
Record name 25C-NBOH hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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